
Apraclonidine dihydrochloride
Descripción
Systematic IUPAC Nomenclature and Molecular Formula
Apraclonidine dihydrochloride is systematically named as 2,6-dichloro-N1-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine dihydrochloride under IUPAC guidelines. Its molecular formula is C9H12Cl4N4 , derived from the parent compound apraclonidine (C9H10Cl2N4) with two additional hydrochloric acid molecules. The structural backbone consists of a dichlorinated benzene ring substituted with an amino group at position 4 and an imidazoline moiety at position 1, with protonation occurring at the imidazoline nitrogen.
Table 1: Key molecular descriptors
Property | Value |
---|---|
Molecular formula | C9H12Cl4N4 |
Molar mass | 318.0 g/mol |
Crystal system | Monoclinic |
Space group | P21/n |
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction (XRD) studies reveal that this compound crystallizes in the monoclinic space group P21/n with unit cell parameters:
The crystal structure exhibits a twisted conformation between the benzene and imidazoline rings, differing from the planar arrangement observed in clonidine. The dihedral angle between these rings measures approximately 67.3° , attributed to steric interactions between the imidazoline hydrogen and chlorine atoms on the benzene ring. Hydrogen bonding between the protonated imidazoline nitrogen (N–H) and chloride ions stabilizes the lattice, with bond lengths of 2.89–3.12 Å .
Table 2: Crystallographic data summary
Parameter | Value |
---|---|
Resolution limit | 0.84 Å |
R-factor (all data) | 0.053 |
Hydrogen bond network | N–H···Cl (2.89–3.12 Å) |
Protonation State and Tautomeric Forms in Solid-State Configuration
In the solid state, this compound exists predominantly in a monoprotonated form , with the imidazoline nitrogen (N1) bearing a positive charge. This protonation is critical for ionic interactions with chloride counterions, as evidenced by XRD-derived electron density maps. Tautomerism involving the imidazoline ring is suppressed due to stabilization by the hydrochloride environment, favoring the 4,5-dihydro-1H-imidazol-2-amine tautomer. Nuclear magnetic resonance (NMR) studies of related analogues confirm minimal tautomeric interconversion in crystalline phases, consistent with the rigid hydrogen-bonded network observed in XRD.
Comparative Structural Analysis with Related Clonidine Analogues
This compound shares structural homology with clonidine but features a para-amino group on the benzene ring, which enhances hydrophilicity and reduces blood-brain barrier penetration compared to its parent compound. Key differences include:
Substituent effects :
Crystallographic divergence :
Table 3: Structural comparison with clonidine
Feature | This compound | Clonidine |
---|---|---|
Benzene substitution | 2,6-Cl; 4-NH2 | 2,6-Cl; 2-NH2 |
Imidazoline protonation | N1 protonated | N1 protonated |
Dihedral angle | 67.3° | <10° |
logP (calculated) | 1.63 | 2.1 |
These structural modifications underlie apraclonidine’s preferential use in ocular applications, where reduced systemic absorption minimizes central nervous system side effects. XRD and computational modeling further confirm that the dihydrochloride salt enhances aqueous solubility (>11.2 mg/mL in water) compared to the monohydrochloride form.
Propiedades
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKICJXKWJUSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-88-6 | |
Record name | Apraclonidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APRACLONIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
The synthesis of apraclonidine dihydrochloride involves the reaction of 2,6-dichloroaniline with imidazolidine under specific conditions . The industrial production method includes the following steps:
Reaction of 2,6-dichloroaniline with imidazolidine: This reaction is carried out in the presence of a suitable solvent and catalyst.
Purification: The product is purified using chromatographic techniques to obtain this compound with high purity.
Crystallization: The purified compound is crystallized to obtain the final product.
Análisis De Reacciones Químicas
Degradation and Stability
Apraclonidine dihydrochloride exhibits oxidative lability due to its hydroquinone-like subunit, leading to reactive metabolites:
Table 2: Degradation Pathways
Stability Insights :
- pH Sensitivity : Stable at pH 4.4–7.8 but degrades under extreme acidity/alkalinity .
- Light Sensitivity : Prolonged light exposure accelerates oxidation, necessitating storage in opaque containers .
Impurities and Side Reactions
A trichloro impurity (2-[(4-amino-2,3,6-trichlorophenyl)imino]imidazolidine) is a critical byproduct linked to toxicity:
Table 3: Impurity Profile and Effects
Impurity | Source | Toxicity Impact | Reference |
---|---|---|---|
Trichloro derivative | Incomplete chlorination | - 50% mortality in mice | |
Oxidized metabolites | Light/air exposure | Allergic conjunctivitis (48% patients) |
Mitigation Strategies :
- Purification : Chromatography removes >99% trichloro impurity .
- Stabilizers : Antioxidants (e.g., ascorbic acid) reduce oxidative degradation .
Hazardous Reactions
Apraclonidine reacts violently with strong oxidizers, releasing toxic gases (e.g., chlorine) . Its LD₅₀ in mice is 3 mg/kg (oral), highlighting acute toxicity risks .
Pharmacological Interactions
While not direct chemical reactions, apraclonidine’s α₂-agonism modulates physiological pathways:
- Aqueous Humor Reduction : 30–40% drop in production via ciliary body vasoconstriction .
- Mydriasis in Horner Syndrome : Upregulated α₁-receptors in denervated tissue enhance pupil dilation .
Table 4: Spectral Data
Technique | Key Peaks/Data | Reference |
---|---|---|
¹H NMR (DMSO) | δ 3.47–3.67 (m, 4H, imidazoline), 8.31 (dd, aromatic) | |
Mass Spec | m/z 281.6 [M+H]⁺ |
Aplicaciones Científicas De Investigación
Apraclonidine, also known under the brand name Iopidine, is a sympathomimetic drug primarily used in glaucoma therapy . It functions as an α2 adrenergic receptor agonist and a weak α1 adrenergic receptor agonist .
Clinical Applications
Glaucoma Treatment
Apraclonidine is indicated for short-term adjunctive treatment of glaucoma in patients on maximally tolerated medical therapy who need additional reduction of intraocular pressure (IOP) . These patients should be closely monitored, and treatment should be discontinued if IOP significantly rises . Apraclonidine can also decrease IOP in glaucoma patients by increasing trabecular outflow, similar to clonidine, but without the cardiovascular side effects .
Prevention and Treatment of Post-Surgical IOP Elevation
Topical apraclonidine is administered at a concentration of 1% to prevent and treat post-surgical intraocular pressure (IOP) elevation . Typically, one drop is administered one hour before laser eye surgery, and another drop is given after the procedure . Apraclonidine 1% is used prophylactically to prevent or reduce intraoperative and postoperative increase .
Diagnosis of Horner's Syndrome
Apraclonidine can be useful in diagnosing Horner's syndrome . In this syndrome, sympathetic innervation to the pupillary dilator muscle is lost, causing the affected pupil to become miotic and develop increased α1 receptors due to denervation . Apraclonidine's weak α1-adrenergic properties generate a super-normal dilatory response when applied to the denervated pupillary dilator muscle, reversing the anisocoria characteristic of Horner's syndrome .
Study on Short-Term Efficacy
A study aimed to determine if adding topical apraclonidine hydrochloride to eyes receiving maximal medical therapy could adequately decrease intraocular pressure, potentially postponing surgery . The study found that 60% of patients treated with apraclonidine maintained adequate IOP control and avoided surgery, compared to 32% of those treated with a placebo .
Dosage and Administration
Apraclonidine is available in the following dosage forms and strengths :
- 0. 5% ophthalmic solution (eye drops)
- 1% ophthalmic solution (eye drops)
Chemical Information
Mecanismo De Acción
Apraclonidine dihydrochloride exerts its effects by stimulating alpha2-adrenergic receptors and, to a lesser extent, alpha1-adrenergic receptors . This stimulation leads to the reduction of aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure . The molecular targets involved include the alpha2-adrenergic receptors on the ciliary body of the eye .
Comparación Con Compuestos Similares
Key Findings :
- Apraclonidine reverses anisocoria in HS by dilating the affected pupil (1.0–4.5 mm mydriasis) , whereas cocaine exacerbates it .
- False negatives occur in acute HS with apraclonidine (delayed hypersensitivity) but are more common with cocaine .
Apraclonidine vs. Brimonidine in Glaucoma Therapy
Key Findings :
- Both drugs suppress aqueous flow comparably, but brimonidine has a better safety profile (lower allergy rates: <5% vs. 48% for apraclonidine) .
- Apraclonidine’s 0.5% formulation is equally effective as 1% but better tolerated .
Apraclonidine vs. Clonidine
Key Findings :
- Clonidine’s central alpha-2 activation causes systemic hypotension, whereas apraclonidine’s structural modification limits this .
Apraclonidine vs. Timolol in Glaucoma
Actividad Biológica
Introduction
Apraclonidine dihydrochloride is an α2-adrenergic agonist primarily used in ophthalmology for the treatment of elevated intraocular pressure (IOP) in patients with glaucoma or ocular hypertension. Its biological activity is characterized by its ability to lower IOP through dual mechanisms: reducing aqueous humor production and increasing uveoscleral outflow. This article reviews the pharmacodynamics, clinical efficacy, case studies, and research findings related to this compound.
Pharmacodynamics
Apraclonidine acts mainly as a selective alpha-2 adrenergic receptor agonist, with some activity on alpha-1 receptors. It has been shown to significantly lower IOP while exhibiting minimal cardiovascular and pulmonary side effects. The drug's peak effect occurs approximately 2 hours post-administration, with a half-life of about 8 hours .
- Reduction of Aqueous Humor Production : Apraclonidine constricts afferent ciliary process vessels, thereby decreasing the production of aqueous humor.
- Increased Uveoscleral Outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, contributing to overall IOP reduction .
Dose-Response Studies
Multiple studies have evaluated the efficacy of apraclonidine in lowering IOP:
Concentration | Mean IOP Reduction | Percentage Reduction |
---|---|---|
0.125% | 4.0 mm Hg | 25.8% |
0.25% | 7.6 mm Hg | 31.3% |
0.5% | 8.7 mm Hg | 27% |
1.0% | 6.5 mm Hg | 37.3% |
These results indicate that both the 0.5% and 1% concentrations are effective in lowering IOP, with no significant difference between them in terms of efficacy .
Case Studies
- Glaucoma Management : In a study involving patients on maximal medical therapy, apraclonidine added to treatment resulted in a significant number of patients maintaining adequate IOP control (60% vs. 32% for placebo) over a 90-day period .
- Horner Syndrome Diagnosis : Apraclonidine has been used effectively in diagnosing Horner syndrome, where it induced mydriasis in affected eyes without affecting healthy ones. This was demonstrated in several pediatric cases where anisocoria was reversed following administration .
Adverse Effects
While apraclonidine is generally well-tolerated, some adverse effects have been reported:
Q & A
Q. What is the primary mechanism of action of apraclonidine dihydrochloride in lowering intraocular pressure (IOP)?
this compound acts as a selective α2-adrenergic agonist, reducing aqueous humor production via inhibition of adenylate cyclase in ciliary epithelial cells. Its weak α1-agonist activity contributes to vasoconstriction in the anterior ocular vasculature, further aiding IOP reduction .
Q. What are the standard concentrations and dosing regimens used in clinical studies for IOP reduction?
Clinical trials typically employ concentrations of 0.125%, 0.25%, and 0.5% administered bilaterally every 12 hours. Dose-response studies show maximal efficacy at 0.25%–0.5%, with peak IOP reduction (~27%) observed within 2–8 hours post-administration .
Q. How should researchers account for inter-subject variability in IOP response during experimental design?
Utilize randomized, double-masked crossover designs with washout periods (e.g., 2 weeks) to control for individual variability. Baseline IOP measurements should be normalized against vehicle-treated controls to isolate drug-specific effects .
Q. What are the key pharmacokinetic parameters of this compound in ocular applications?
The drug has a half-life of ~8 hours in humans, with peak plasma concentrations of 0.9 ng/mL and trough levels of 0.5 ng/mL after topical administration. Systemic absorption is minimal, and posterior ocular segment blood flow remains unaffected in preclinical models .
Q. What chemical properties influence formulation stability in aqueous solutions?
this compound is highly water-soluble (45% w/v) but moisture-sensitive. Stability requires storage in sealed, dry conditions at room temperature, with pH adjustments (4.4–7.8) to maintain isotonicity in ophthalmic solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory dose-response data between studies?
Contradictions in efficacy (e.g., 0.5% vs. 1.0% concentrations showing similar IOP reduction) may arise from differences in adjunctive therapies (e.g., timolol) or study duration. Meta-analyses should stratify results by baseline IOP, adjunctive drug use, and measurement timepoints (e.g., 8 AM vs. 11 AM) .
Q. What methodologies are recommended for analyzing long-term allergic reactions in clinical trials?
Retrospective cohort studies with Kaplan-Meier survival analysis can estimate reaction latency (mean: 4.7 months). Monitor for follicular conjunctivitis and eyelid dermatitis, and exclude patients with <2 weeks of exposure to avoid false negatives .
Q. How does this compound compare to brimonidine in suppressing aqueous humor flow?
Comparative studies using fluorescein disappearance rates show no significant difference: apraclonidine suppresses flow by 39%–44%, while brimonidine achieves 44%–48%. However, apraclonidine’s α1-mediated vasoconstriction may offer advantages in hyperemic states .
Q. What experimental designs mitigate the risk of tachyphylaxis in chronic use studies?
Preclinical models suggest intermittent dosing (e.g., 3×/week) preserves efficacy. In humans, monitor IOP response decay beyond 90 days, and consider adjunctive therapies (e.g., prostaglandin analogs) to counteract receptor desensitization .
Q. How can researchers address the high incidence of allergic reactions (48%) in long-term studies?
Stratify populations by age and sex (higher risk in older females). Use preservative-free formulations to isolate drug-specific hypersensitivity. Alternative α2-selective agonists (e.g., brimonidine) may be warranted in high-risk cohorts .
Methodological Considerations
- Data Interpretation : Use mixed-effects models to account for inter-eye correlation in bilateral studies .
- Safety Monitoring : Serial blood pressure and pupillometry measurements are critical to detect systemic α2 effects, though apraclonidine shows minimal cardiovascular impact .
- Chemical Handling : Store bulk drug substance in desiccated environments to prevent hydrolysis, and validate solution pH before in vivo use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.